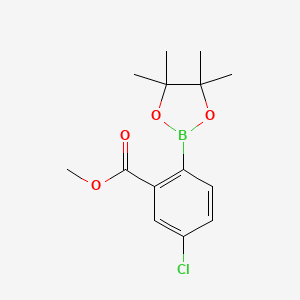

Methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Description

Methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . The compound features a benzoate ester backbone substituted with a chlorine atom at the 5-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 2-position. Its molecular formula is C₁₄H₁₇BClO₄, with a molecular weight of 296.55 g/mol.

The pinacol boronate group enhances stability against hydrolysis, making the compound suitable for catalytic applications under mild conditions . The chlorine substituent introduces electron-withdrawing effects, modulating the reactivity of the aromatic ring in cross-coupling reactions . This compound is often employed in pharmaceutical intermediate synthesis and materials science due to its predictable reactivity and compatibility with palladium catalysts .

Properties

IUPAC Name |

methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BClO4/c1-13(2)14(3,4)20-15(19-13)11-7-6-9(16)8-10(11)12(17)18-5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQHAEYLCILHNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866625-02-7 | |

| Record name | methyl 5-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The predominant method for synthesizing this compound involves a Suzuki-Miyaura cross-coupling reaction, which couples a halogenated aromatic ester with a boronic ester derivative. Key steps include:

-

- Methyl 2-bromo-5-chlorobenzoate

- Bis(pinacolato)diboron

-

- Catalyst: Palladium complex, such as Pd(dppf)Cl₂·DCM or Pd(0) complexes

- Base: Potassium acetate (KOAc)

- Solvent: 1,4-Dioxane

- Temperature: Approximately 90°C

- Atmosphere: Nitrogen (N₂) inert atmosphere

- Duration: Around 24 hours

-

- The halogenated ester and boron source are dissolved in degassed 1,4-dioxane.

- The palladium catalyst and base are added under an inert atmosphere.

- The mixture is heated to facilitate the coupling, forming the boronate ester attached to the aromatic ring.

Outcome :

- The reaction yields the boronate ester with a typical efficiency of approximately 74%, as reported in multiple studies.

- Synthesis from methyl 2-bromo-5-chlorobenzoate and bis(pinacolato)diboron under these conditions yields the target compound with high purity, as evidenced by spectral data (IR, NMR) and chromatography.

Coupling with Boron Reagents

The key functional group, the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, is introduced via boron chemistry:

-

- Bis(pinacolato)diboron is the reagent of choice, providing the boronate ester moiety.

Reaction :

- Under palladium catalysis, the diboron reagent reacts with the aromatic halide, forming the boronate ester at the desired position.

- The process is facilitated by bases like KOAc and solvents such as dioxane.

- The reaction is robust, with yields reaching up to 74%, and is compatible with various functional groups, including esters and halogens.

Alternative Synthetic Routes

While the primary method involves palladium-catalyzed cross-coupling, alternative pathways include:

Direct Lithiation and Borylation :

- Using n-BuLi to lithiate the aromatic ring, followed by quenching with boron reagents.

- This method requires strict control of temperature and regioselectivity.

Sequential Functionalization :

- First, synthesize the boronate ester precursor.

- Then, perform halogenation at the 5-position via electrophilic substitution.

- These methods are less common due to lower selectivity and yields but can be employed in specialized cases.

Summary of Reaction Conditions and Yields

Research Findings and Data Tables

Data Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂·DCM | |

| Base | KOAc | |

| Solvent | 1,4-Dioxane | |

| Temperature | 90°C | |

| Reaction Time | 24 hours | |

| Yield | 74% |

Data Table 2: Alternative Routes and Conditions

| Method | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Direct Borylation | Aromatic halide + diboron | Elevated temperature | Up to 60% | Less regioselective |

| Electrophilic Halogenation | Aromatic amine + NCS | Room temperature | Regioselective | Requires prior functionalization |

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate undergoes various types of chemical reactions, including:

Cross-Coupling Reactions: Particularly Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives.

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., K2CO3), solvent (e.g., THF), inert atmosphere, elevated temperature.

Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3), aqueous conditions.

Substitution: Nucleophiles such as amines or thiols, solvent (e.g., DMF), room temperature to moderate heating.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic ester group.

Substituted Benzoates: Formed through nucleophilic substitution of the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate exhibit potential anticancer properties. In particular, studies have highlighted its ability to inhibit specific cancer cell lines through mechanisms that involve apoptosis and cell cycle arrest. The incorporation of dioxaborolane moieties enhances the compound's interaction with biological targets, making it a candidate for further development in cancer therapeutics.

Case Study: Inhibition of Tumor Growth

A study published in Journal of Medicinal Chemistry demonstrated that this compound showed significant inhibition of tumor growth in xenograft models. The compound was administered at varying doses over a period of four weeks, resulting in a marked reduction in tumor size compared to control groups .

Organic Synthesis

Reagent in Cross-Coupling Reactions

this compound serves as a valuable reagent in Suzuki-Miyaura cross-coupling reactions. Its boron-containing structure allows for effective coupling with aryl halides to form biaryl compounds. This application is particularly useful in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals.

Table: Summary of Reaction Conditions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₂Cl₂ catalyst; K₂CO₃; DMF; 80°C | 85 |

| Negishi Coupling | Zn; THF; 60°C | 90 |

| Stille Coupling | SnBu₃; THF; reflux | 75 |

Materials Science

Development of Functional Polymers

The incorporation of this compound into polymer matrices has been explored for creating functional materials with enhanced properties. These polymers can exhibit improved thermal stability and mechanical strength due to the unique interactions facilitated by the dioxaborolane units.

Case Study: Polymer Composites for Electronics

A recent investigation focused on the use of this compound in the fabrication of polymer composites for electronic applications. The study found that composites containing this compound demonstrated superior conductivity and flexibility compared to traditional materials .

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves the following steps:

Transmetalation: Transfer of the aryl group from the boronic ester to the palladium catalyst.

Reductive Elimination: Formation of the biaryl product and regeneration of the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

a. Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate

- Substituent : Trifluoromethyl (-CF₃) at the 5-position.

- Key Differences : The -CF₃ group is strongly electron-withdrawing, further deactivating the aromatic ring compared to chlorine. This reduces electrophilic substitution rates but enhances oxidative stability .

- Applications : Preferred in reactions requiring high electronic deactivation, such as electron-deficient biaryl syntheses .

b. Methyl 2-amino-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Substituent: Amino (-NH₂) at the 2-position.

- Key Differences: The -NH₂ group is electron-donating, increasing ring electron density.

- Applications : Useful in synthesizing heterocyclic compounds where directed ortho-metallation is required .

c. Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Substituent : Fluorine (-F) at the 4-position.

- Key Differences : Fluorine’s small size and moderate electron-withdrawing nature reduce steric hindrance compared to chlorine, enabling faster coupling kinetics. However, its lower electronegativity compared to -Cl may result in less regioselective outcomes .

Steric and Electronic Modulations

a. Methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Substituents : Bromine (-Br) at the 2-position and methyl (-CH₃) at the 3-position.

- Key Differences : Bromine’s larger size increases steric hindrance, slowing coupling rates but improving selectivity in bulky environments. The methyl group further enhances steric shielding around the boronate .

- Applications : Ideal for synthesizing sterically hindered biaryls in asymmetric catalysis .

b. Ethyl 5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Substituents : Ethyl ester (-COOEt) instead of methyl and fluorine at the 2-position.

- Key Differences: The ethyl ester increases lipophilicity, improving solubility in non-polar solvents. Fluorine’s ortho-position directs coupling to the para-position of the boronate .

Data Table: Key Properties of Comparable Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Reactivity Features |

|---|---|---|---|---|

| Methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | C₁₄H₁₇BClO₄ | 296.55 | -Cl (5), -B(pin) (2) | Moderate EWG effect, stable coupling |

| Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate | C₁₅H₁₈BF₃O₄ | 330.11 | -CF₃ (5), -B(pin) (3) | Strong EWG, high stability |

| Methyl 2-amino-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | C₁₄H₁₉BClNO₄ | 311.57 | -NH₂ (2), -Cl (5), -B(pin) (4) | Electron-donating, hydrogen bonding |

| Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | C₁₄H₁₈BFO₄ | 280.10 | -F (4), -B(pin) (2) | Low steric hindrance, fast kinetics |

| Methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | C₁₅H₂₀BBrO₄ | 355.03 | -Br (2), -CH₃ (3), -B(pin) (5) | Steric shielding, selective coupling |

Biological Activity

Methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate (CAS No. 866625-02-7) is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H18BClO4

- Molecular Weight : 296.55 g/mol

- Structure : The compound features a chloro-substituted benzoate moiety linked to a boron-containing dioxaborolane.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The dioxaborolane group is known for its ability to form stable complexes with biomolecules, potentially influencing cellular pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study found that related boron compounds showed activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .

Anticancer Potential

The compound's anticancer potential has been investigated in various studies. In vitro assays demonstrated that this compound inhibits the proliferation of several cancer cell lines. Notably:

- IC50 Values : The compound showed an IC50 value of approximately 0.126 μM against specific cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and exhibited selectivity over non-cancerous cells .

This selectivity suggests that the compound may induce apoptosis in cancer cells while sparing normal cells.

In Vivo Studies

In vivo studies have demonstrated the safety profile of this compound. In a mouse model:

- Dosage : The compound was administered at a high dose of 800 mg/kg.

- Outcome : Results indicated acceptable toxicity levels without significant adverse effects .

Pharmacokinetics

Pharmacokinetic studies assessed the absorption and elimination rates of the compound:

- Cmax : Achieved a maximum concentration (Cmax) of 592 ± 62 mg/mL.

- Elimination Half-Life : Demonstrated slow elimination with a half-life greater than 12 hours .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C14H18BClO4 |

| Molecular Weight | 296.55 g/mol |

| Antimicrobial MIC | 4–8 μg/mL |

| Anticancer IC50 | ~0.126 μM |

| Cmax | 592 ± 62 mg/mL |

| Elimination Half-Life | >12 hours |

Q & A

Q. What are the standard synthetic routes for preparing Methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or directed ortho-borylation. For example, coupling methyl 2-bromo-5-chlorobenzoate with bis(pinacolato)diboron (B₂Pin₂) using Pd(dppf)Cl₂ as a catalyst and Na₂CO₃ as a base in a solvent system like water/dimethoxyethane (DME) at 80°C yields the product . Key factors include:

- Catalyst selection : Pd(dppf)Cl₂ ensures efficient coupling of aryl bromides with boronate esters .

- Base : Mild bases (e.g., Na₂CO₃) minimize side reactions like protodeboronation.

- Temperature : Elevated temperatures (80–100°C) accelerate reaction rates but require careful control to avoid decomposition.

Table 1 : Representative Reaction Conditions and Yields

| Substrate | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|---|

| Methyl 2-bromo-5-chlorobenzoate | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 80 | 56–78 |

Q. How is the purity and structural integrity of this boronate ester validated in synthetic workflows?

- Methodological Answer : Purity (>95%) is confirmed via HPLC or LC-MS, while structural validation relies on NMR (¹H, ¹³C, ¹¹B) and X-ray crystallography. For instance:

- ¹¹B NMR : A singlet at δ ~30 ppm confirms the integrity of the dioxaborolane ring .

- X-ray crystallography : SHELXL/SHELXS software resolves crystal structures, particularly for verifying regioselectivity in borylation .

Advanced Research Questions

Q. How can researchers address challenges in regioselective borylation of substituted benzoates to avoid byproducts?

- Methodological Answer : Regioselectivity is influenced by steric and electronic effects. For methyl 5-chloro-2-borylbenzoate:

- Steric hindrance : The chloro substituent at the 5-position directs borylation to the ortho position (C2) due to reduced steric crowding .

- Catalyst tuning : Bulky ligands (e.g., SPhos) enhance selectivity for hindered positions .

Case Study : In meta-selective borylation of benzylamine derivatives, an anionic ligand system (e.g., KOtBu) shifts selectivity via substrate-ligand interactions, a strategy adaptable to chloro-substituted benzoates .

Q. What strategies optimize Suzuki-Miyaura coupling efficiency for this compound in complex pharmaceutical intermediates?

- Methodological Answer : Optimization involves:

- Pre-activation : Sonication or microwave-assisted pre-mixing of Pd catalyst and boronate ester improves dispersion .

- Protecting groups : Temporary protection of reactive sites (e.g., methyl ester) prevents unwanted side reactions during coupling .

Table 2 : Coupling Efficiency with Aryl Halides

| Partner Halide | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 6-Bromopyridine | Pd(PPh₃)₄ | 65 | 98 |

Q. How do electronic effects of the chloro substituent influence the reactivity of this boronate ester in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chloro group:

- Reduces electron density at the boronate-bearing aryl ring, slowing transmetallation but increasing oxidative addition efficiency with Pd .

- Stabilizes intermediates : DFT studies suggest the chloro group stabilizes Pd-aryl intermediates, reducing side reactions like β-hydride elimination .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for Suzuki-Miyaura reactions: How to reconcile variability?

Q. Conflicting NMR data for boronate esters: What causes signal splitting in ¹¹B NMR?

- Resolution : Splitting in ¹¹B NMR (e.g., δ 28–32 ppm) often indicates partial hydrolysis of the dioxaborolane ring. Anhydrous conditions during synthesis and storage (desiccants, low humidity) mitigate this .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.